molecular formula C13H18Cl2N2O B3235177 (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-propionamide CAS No. 1353995-43-3

(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-propionamide

Cat. No. B3235177
CAS RN: 1353995-43-3
M. Wt: 289.20 g/mol
InChI Key: HDRAMXIULIKMNK-VIFPVBQESA-N
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Description

“(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-propionamide” is a complex organic compound. The “2,4-dichloro-benzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with two chlorine atoms attached at the 2nd and 4th positions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, methods for synthesizing related compounds exist. For instance, 2,4-dichlorobenzyl chloride can be synthesized from 2,4-dichlorotoluene dichloride and carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including an amino group, a benzyl group, and an isopropyl group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amino, benzyl, and isopropyl groups. The dichlorobenzyl group, for example, is known to participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, 2,4-dichlorobenzyl alcohol has a molecular formula of C7H6Cl2O and a molar mass of 177.02 g/mol .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, 2,4-dichlorobenzyl alcohol, a related compound, is known to have antiseptic properties and is used in throat lozenges .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, benzyl chloride, a related compound, is known to be combustible, harmful if swallowed, and can cause skin irritation .

properties

IUPAC Name

(2S)-2-amino-N-[(2,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O/c1-8(2)17(13(18)9(3)16)7-10-4-5-11(14)6-12(10)15/h4-6,8-9H,7,16H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRAMXIULIKMNK-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=C(C=C(C=C1)Cl)Cl)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139795
Record name Propanamide, 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-(1-methylethyl)-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-propionamide

CAS RN

1353995-43-3
Record name Propanamide, 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-(1-methylethyl)-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353995-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-(1-methylethyl)-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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